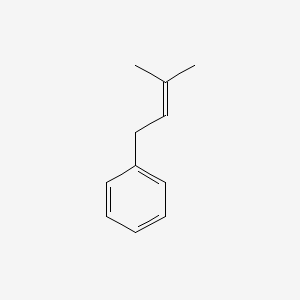

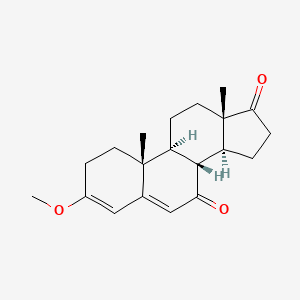

![molecular formula C12H16N2O6S B1208712 2-氨基-3-[[5-(2-氨基-2-羧乙基)-2,3-二羟基苯基]硫]丙酸](/img/structure/B1208712.png)

2-氨基-3-[[5-(2-氨基-2-羧乙基)-2,3-二羟基苯基]硫]丙酸

描述

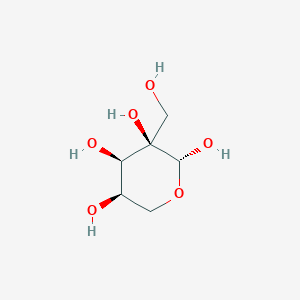

Found in large amounts in the plasma and urine of patients with malignant melanoma. It is therefore used in the diagnosis of melanoma and for the detection of postoperative metastases. Cysteinyldopa is believed to be formed by the rapid enzymatic hydrolysis of 5-S-glutathionedopa found in melanin-producing cells.

科学研究应用

神经系统疾病中的作用

2-氨基-3-[[5-(2-氨基-2-羧乙基)-2,3-二羟基苯基]硫]丙酸已被研究其在各种神经系统疾病中的潜在作用。例如,与这种酸代谢相关的一种疾病——丙酸血症患儿的神经病理学变化包括白质空泡化或海绵状变。幸存于这种状况的较大儿童可能主要表现出基底神经节异常。Hamilton等人(1995年)进行的研究讨论了婴儿期诊断为丙酸血症的患者的神经病理学发现。这些发现包括血管和实质矿化、局部苍白和海绵状变。特别是,在一名9岁女孩的尸检中发现了尾状核、壳核、球状体双侧和左侧腹内侧丘脑的急性出血病变,当时她的新陈代谢控制良好 (Hamilton et al., 1995)。

诊断和治疗应用

这种化合物在诊断和治疗应用中也显示出潜力。一项研究报告了在孕妇患有丙酸血症风险的情况下,通过直接PCC测定在未培养的绒毛膜中成功进行的首孕期诊断 (Pérez-Cerdá等人,1989年)。这表明了它在产前诊断中的作用以及早期治疗干预的潜力。

代谢研究和贫血关联

进一步的研究探讨了与丙酸血症患者高氨血症相关的代谢变化。发现高氨血症与支链氨基酸增加以及谷氨酰胺/谷氨酸和酯化肉碱减少呈正相关。这些发现表明,在丙酸血症中,高氨血症是由代谢产物的分解引起,导致丙酸衍生物的积累 (Filipowicz et al., 2006)。此外,丙酸血症患者的严重贫血与血浆中必需氨基酸水平降低相关,表明贫血存在营养成分 (Stanescu et al., 2020)。

属性

产品名称 |

2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid |

|---|---|

分子式 |

C12H16N2O6S |

分子量 |

316.33 g/mol |

IUPAC 名称 |

2-amino-3-[3-(2-amino-2-carboxyethyl)sulfanyl-4,5-dihydroxyphenyl]propanoic acid |

InChI |

InChI=1S/C12H16N2O6S/c13-6(11(17)18)1-5-2-8(15)10(16)9(3-5)21-4-7(14)12(19)20/h2-3,6-7,15-16H,1,4,13-14H2,(H,17,18)(H,19,20) |

InChI 键 |

SXISMOAILJWTID-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N |

同义词 |

5 S Cysteinyldopa 5-S-Cysteinyldopa Cysteinyldopa |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

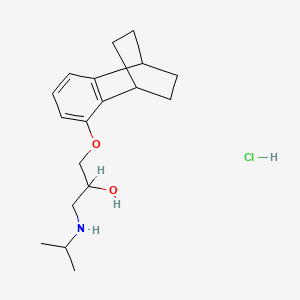

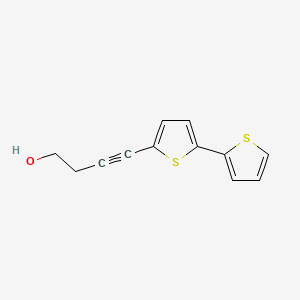

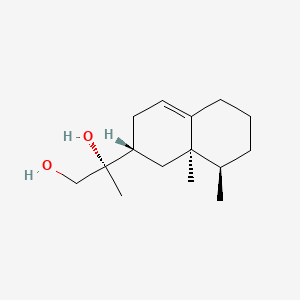

![1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B1208649.png)

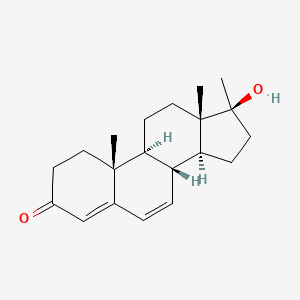

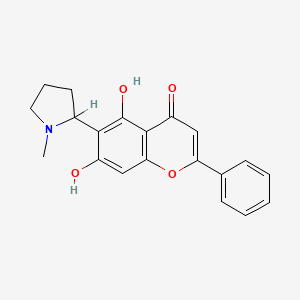

![(5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester](/img/structure/B1208652.png)